Chlorohydrotris(triphenylphosphine)ruthenium
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Overview
Description
Chlorohydrotris(triphenylphosphine)ruthenium is a coordination complex with the formula C54H46ClP3Ru . This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis. It is a member of the broader class of ruthenium-phosphine complexes, which are widely studied for their catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorohydrotris(triphenylphosphine)ruthenium can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine in the presence of a base such as triethylamine. The reaction typically occurs under ambient temperature and pressure conditions . Another method involves the interaction of dichlorotris(triphenylphosphine)ruthenium with molecular hydrogen .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Chlorohydrotris(triphenylphosphine)ruthenium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphine ligands, carbon monoxide, or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium-oxo complexes, while reduction can yield ruthenium-hydride species .
Scientific Research Applications
Chlorohydrotris(triphenylphosphine)ruthenium has a wide range of applications in scientific research:
Biology: Its catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism of action of chlorohydrotris(triphenylphosphine)ruthenium involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The ruthenium center acts as the active site, where substrates bind and undergo chemical transformations. The triphenylphosphine ligands stabilize the complex and modulate its reactivity .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium: Similar in structure but with two chloride ligands instead of one.
Hydridochlorotris(triphenylphosphine)ruthenium: Contains a hydride ligand in place of one chloride ligand.
Uniqueness
Chlorohydrotris(triphenylphosphine)ruthenium is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions and serve as a versatile catalyst makes it particularly valuable in both academic and industrial settings .
Properties
CAS No. |
55102-19-7 |
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Molecular Formula |
C54H49ClP3Ru+3 |
Molecular Weight |
927.4 g/mol |
IUPAC Name |
hydride;ruthenium(2+);triphenylphosphanium;chloride |
InChI |
InChI=1S/3C18H15P.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;1H;;/q;;;;+2;-1/p+2 |
InChI Key |
LOPBZUXMFNAXLF-UHFFFAOYSA-P |
SMILES |
C1C=CC=CC1P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Canonical SMILES |
[H-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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